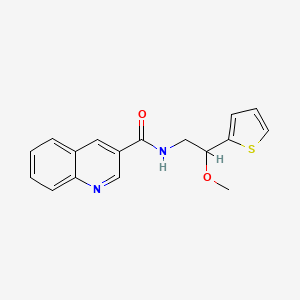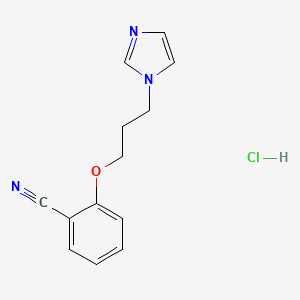
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is a chemical compound that features an imidazole ring linked to a benzonitrile moiety via a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propanol with 2-chlorobenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the propanol is replaced by the benzonitrile moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The benzonitrile moiety can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Imidazol-1-ylpropoxy)benzaldehyde
- 2-(3-Imidazol-1-ylpropoxy)benzoic acid
- 2-(3-Imidazol-1-ylpropoxy)benzamide
Uniqueness
2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-(3-imidazol-1-ylpropoxy)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.ClH/c14-10-12-4-1-2-5-13(12)17-9-3-7-16-8-6-15-11-16;/h1-2,4-6,8,11H,3,7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJUHWIOLVCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethylpiperazin-1-yl)-6-oxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5284083.png)
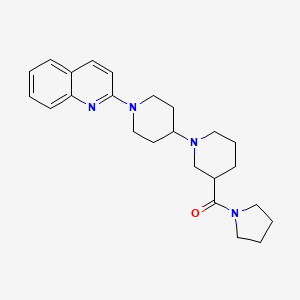
![4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5284092.png)
![2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-(4-PHENYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5284113.png)
![3-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5284122.png)
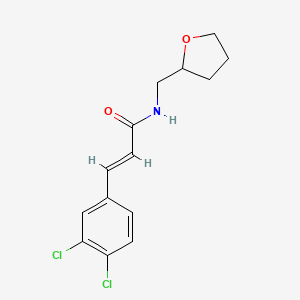
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5284169.png)
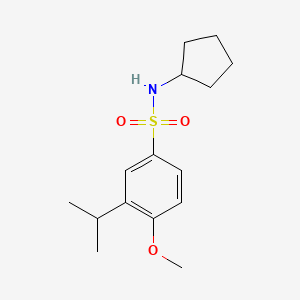
![N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5284171.png)
![5-ethyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5284175.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5284177.png)
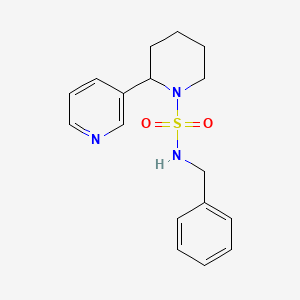
![2-[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5284191.png)
